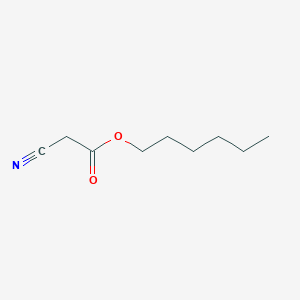
Hexyl cyanoacétate
Vue d'ensemble
Description
Hexyl cyanoacetate is an organic compound with the chemical formula C₉H₁₅NO₂. It is known for its antifungal properties and its ability to inhibit the growth of fungi by absorbing ultraviolet radiation and preventing the formation of reactive oxygen species . This compound also plays a role in inhibiting ethylene synthesis and fatty acid biosynthesis in plants .
Applications De Recherche Scientifique
Hexyl cyanoacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s antifungal properties make it useful in studying fungal growth and metabolism.
Medicine: Hexyl cyanoacetate has potential applications in developing antifungal drugs and other therapeutic agents. Its ability to inhibit reactive oxygen species formation is of interest in oxidative stress research.
Industry: The compound is used in the production of adhesives, coatings, and polymers.
Mécanisme D'action
Target of Action
Hexyl cyanoacetate, also known as hexyl 2-cyanoacetate, is a chemical compound that is used in various chemical reactions. The primary targets of hexyl cyanoacetate are the reactants in these chemical reactions .
Mode of Action
Hexyl cyanoacetate interacts with its targets through chemical reactions. For instance, it can undergo cyanoacetylation, a chemical process that involves the reaction of amines with alkyl cyanoacetates . The carbonyl and cyano functions of hexyl cyanoacetate enable it to react with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Hexyl cyanoacetate is involved in the synthesis of N-cyanoacetamides, which are important precursors for heterocyclic synthesis . These compounds can participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Pharmacokinetics
It’s known that the compound can be used in the synthesis of biologically active compounds .
Result of Action
The result of hexyl cyanoacetate’s action is the formation of new compounds through chemical reactions. For example, it can be used to synthesize N-cyanoacetamides, which are biologically active and have potential applications in the development of chemotherapeutic agents .
Action Environment
The action of hexyl cyanoacetate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency of the reactions involving hexyl cyanoacetate . Additionally, the presence of catalysts can also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
Hexyl cyanoacetate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It inhibits the growth of fungi by absorbing UV radiation and preventing the formation of reactive oxygen species . It also inhibits ethylene synthesis and fatty acid biosynthesis in plants .
Cellular Effects
Hexyl cyanoacetate has significant effects on various types of cells and cellular processes. It influences cell function by absorbing UV radiation, thereby preventing the formation of reactive oxygen species that can damage cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting ethylene synthesis and fatty acid biosynthesis .
Molecular Mechanism
The molecular mechanism of hexyl cyanoacetate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes involved in ethylene synthesis and fatty acid biosynthesis, leading to their inhibition . This results in changes in gene expression related to these metabolic pathways .
Metabolic Pathways
Hexyl cyanoacetate is involved in several metabolic pathways. It interacts with enzymes involved in ethylene synthesis and fatty acid biosynthesis
Méthodes De Préparation
Hexyl cyanoacetate can be synthesized through various methods. One common method involves the reaction of hexanol with cyanoacetic acid in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the esterification of cyanoacetic acid with hexanol in the presence of a strong acid catalyst, such as sulfuric acid. This method also requires refluxing the reaction mixture and subsequent purification of the product.
Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of hexyl cyanoacetate. These methods ensure consistent product quality and reduce the production costs.
Analyse Des Réactions Chimiques
Hexyl cyanoacetate undergoes various chemical reactions, including:
Oxidation: Hexyl cyanoacetate can be oxidized to form hexyl cyanoacetate oxide. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form hexyl cyanoacetamide using reducing agents such as lithium aluminum hydride.
Substitution: Hexyl cyanoacetate can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amides.
Comparaison Avec Des Composés Similaires
Hexyl cyanoacetate can be compared with other cyanoacetate derivatives, such as ethyl cyanoacetate and methyl cyanoacetate. While all these compounds share similar reactivity due to the presence of the cyano and ester functional groups, hexyl cyanoacetate is unique in its longer alkyl chain, which imparts different physical and chemical properties.
Ethyl Cyanoacetate: This compound has a shorter alkyl chain and is commonly used in organic synthesis as a building block for various compounds.
Methyl Cyanoacetate: Similar to ethyl cyanoacetate, methyl cyanoacetate has a shorter alkyl chain and is used in the synthesis of pharmaceuticals and agrochemicals.
Hexyl cyanoacetate’s longer alkyl chain makes it more hydrophobic and affects its solubility and reactivity compared to its shorter-chain counterparts.
Propriétés
IUPAC Name |
hexyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKKBTPSCGLYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158200 | |
| Record name | Acetic acid, cyano-, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-53-0 | |
| Record name | Acetic acid, 2-cyano-, hexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, cyano-, hexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HEXYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD7W48M8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione](/img/structure/B79184.png)


![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)







